Introduction: The Strategic Importance of 3-Methoxypyrazine-2-carboxylic Acid in Modern Chemistry
Introduction: The Strategic Importance of 3-Methoxypyrazine-2-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide to 3-Methoxypyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications for Scientific Professionals
3-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. As a substituted pyrazine, it belongs to a class of aromatic compounds known for their diverse biological activities and unique sensory properties.[1][2][3] The strategic placement of a carboxylic acid and a methoxy group on the pyrazine ring provides two distinct points for chemical modification, making it a highly versatile building block for the synthesis of more complex molecules.[4]
For researchers and drug development professionals, understanding the nuanced chemical properties, reactivity, and synthetic pathways of this molecule is paramount. This guide offers a comprehensive technical overview, moving beyond a simple recitation of facts to provide field-proven insights into its practical application. We will explore its core characteristics, detail synthetic and analytical methodologies, and contextualize its importance as an intermediate in the development of novel, high-value compounds. The pyrazine scaffold is a key feature in many approved drugs, valued for its ability to engage with biological targets and for its favorable pharmacokinetic profile.[5][6]
PART 1: Core Chemical and Physical Properties
A foundational understanding of a molecule's physical and chemical properties is essential for its effective use in a research setting. These parameters influence everything from reaction conditions to purification strategies and final compound characterization.
Structural and Identity Data
The molecule consists of a pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a methoxy group.
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Molecular Weight: 154.12 g/mol [7]
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CAS Number: 40155-47-3[7]
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Canonical SMILES: COC1=NC=CN=C1C(=O)O[8]
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InChIKey: HIQNMBCMDBUWJV-UHFFFAOYSA-N[8]
Table 1: Key Physicochemical Properties of 3-Methoxypyrazine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChemLite[8] |
| Molecular Weight | 154.12 g/mol | HUNAN CHEMFISH[7] |
| CAS Number | 40155-47-3 | HUNAN CHEMFISH[7] |
| Density (Predicted) | 1.371 ± 0.06 g/cm³ | HUNAN CHEMFISH[7] |
| Monoisotopic Mass | 154.03784 Da | PubChemLite[8] |
| XlogP (Predicted) | -0.1 | PubChemLite[8] |
PART 2: Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Methoxypyrazine-2-carboxylic acid. Based on its structure, the following spectral characteristics are expected.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The two protons on the pyrazine ring will appear as doublets in the aromatic region (typically δ 8.0-9.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often at a very downfield chemical shift (>10 ppm), and its visibility can depend on the solvent used.
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¹³C NMR: The carbon NMR will show six distinct signals. The carbon of the carboxylic acid group will be found significantly downfield (δ 165-175 ppm). The four carbons of the pyrazine ring will have chemical shifts in the aromatic region (δ 120-160 ppm), with the carbons attached to the electron-withdrawing carboxyl group and the electron-donating methoxy group showing characteristic shifts. The carbon of the methoxy group will appear upfield (δ 50-60 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp and strong C=O stretch from the carbonyl group will be prominent around 1700-1730 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ range, and C=N/C=C stretching from the pyrazine ring will be visible in the 1400-1600 cm⁻¹ region.
PART 3: Synthesis and Reactivity
The utility of 3-Methoxypyrazine-2-carboxylic acid as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Pathways
While multiple synthetic routes exist for substituted pyrazines, a common and reliable laboratory-scale approach involves the modification of a pre-formed pyrazine core. A prevalent strategy is the hydrolysis of the corresponding methyl ester, methyl 3-methoxypyrazine-2-carboxylate.
This esterification and subsequent hydrolysis is a standard sequence in organic synthesis. The initial esterification of a related starting material like 3-aminopyrazine-2-carboxylic acid protects the carboxyl group while other transformations are carried out, and the final hydrolysis step regenerates the carboxylic acid.[9]
Core Reactivity
The reactivity of 3-Methoxypyrazine-2-carboxylic acid is dominated by its two functional groups:
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Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes reactions to form esters, acid chlorides, and, most importantly for drug discovery, amides.[5] Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) is a cornerstone of its use in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
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Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system. The presence of the electron-donating methoxy group can influence its reactivity towards electrophilic or nucleophilic substitution, although reactions on the ring are less common than derivatization of the carboxyl group.
PART 4: Applications in Drug Discovery and Development
The pyrazine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide range of biological activities.
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Antimicrobial Agents: Amides derived from pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal properties.[5] The famous antituberculosis drug Pyrazinamide is a simple amide of pyrazine-2-carboxylic acid, which is converted to its active form, pyrazinoic acid, inside the mycobacteria.[9]
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Enzyme Inhibition: The rigid, planar structure of the pyrazine ring makes it an excellent scaffold for designing enzyme inhibitors. Recently, derivatives of 3-amino-pyrazine-2-carboxamide were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6]
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Agrochemicals: The structural motifs found in biologically active pyrazines are also relevant in the development of new herbicides and pesticides.
The role of 3-Methoxypyrazine-2-carboxylic acid is typically as a central building block, allowing for the introduction of diversity elements through amide coupling.
PART 5: Safety, Handling, and Experimental Protocols
As with any laboratory chemical, proper handling and safety procedures are essential.
Hazard Identification and Safety
Based on available safety data for structurally similar compounds, 3-Methoxypyrazine-2-carboxylic acid should be handled with care.
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GHS Hazard Statements:
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Precautionary Measures:
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Handling: Use only in a well-ventilated area, such as a fume hood.[10][11] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[10][12]
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] Keep away from strong oxidizing agents and strong acids.[13]
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Example Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl amide from 3-Methoxypyrazine-2-carboxylic acid, a common step in a drug discovery program.
Objective: To synthesize N-(4-fluorophenyl)-3-methoxypyrazine-2-carboxamide.
Materials:
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3-Methoxypyrazine-2-carboxylic acid (1.0 eq)
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4-Fluoroaniline (1.1 eq)
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HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous DMF (Dimethylformamide)
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Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methoxypyrazine-2-carboxylic acid (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous DMF.
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Reagent Addition: Add 4-fluoroaniline (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.
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Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
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Workup:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.
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Dry the organic layer over anhydrous MgSO₄.
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Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
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-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
References
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3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 15207346 - PubChem. Available at: [Link]
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3-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 13209540 - PubChem. Available at: [Link]
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3-methoxypyrazine-2-carboxylic acid (C6H6N2O3) - PubChemLite. Available at: [Link]
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3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - ChemBioChem. Available at: [Link]
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Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - National Institutes of Health (NIH). Available at: [Link]
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3-Isobutyl-2-methoxypyrazine - Wikipedia. Available at: [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Available at: [Link]
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Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. Available at: [Link]
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The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate - Journal of Environmental Nanotechnology. Available at: [Link]
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Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine - ResearchGate. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - National Institutes of Health (NIH). Available at: [Link]
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